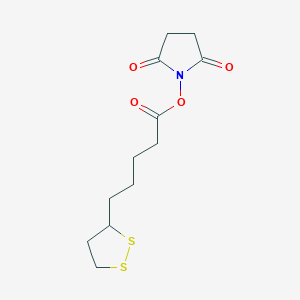

α-硫辛酸-NHS

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-lipoic acid-NHS contains a lipoic acid group and a terminal NHS group. The NHS group can participate in reactions with primary amine groups to form amide bonds . It is an organic, sulfate-based compound produced by plants, humans, and animals .

Synthesis Analysis

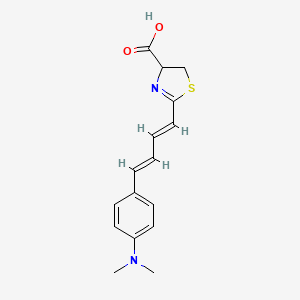

The alpha-lipoic acid is synthesized by the homogeneous phase one-pot method by using 6, 8-dichloro ethyl caprylate as raw material, carbinol and water as solvent, and tetrabutylammonium bromide as phase transfer catalyst, and the reaction yield is 60% .Molecular Structure Analysis

Alpha-lipoic acid-NHS has a molecular weight of 303.4 and a chemical formula of C12H17NO4S2 . Molecular orbital energy and spin density analysis indicate that the sulfhydryl (-SH) group of molecules has the greatest electron donating activity .Chemical Reactions Analysis

Alpha-lipoic acid acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .Physical And Chemical Properties Analysis

Alpha-lipoic acid-NHS is a solid substance with a white to yellow appearance . It is soluble in DMSO, DMF, and DCM .科学研究应用

Antioxidant Properties

Alpha-lipoic acid is a naturally occurring compound with potent antioxidant properties that helps protect cells and tissues from oxidative stress . It can scavenge reactive oxygen species and increase endogenous antioxidants .

Enhanced Bioavailability

The incorporation of alpha-lipoic acid into nanoplatforms can affect factors like bioavailability, stability, reactivity, and targeted delivery . Nanoformulations of alpha-lipoic acid can significantly enhance its solubility and absorption, making it more bioavailable .

Stability and Controlled Release

While alpha-lipoic acid can be prone to degradation in its free form, encapsulation within nanoparticles ensures its stability over time, and its release in a controlled and sustained manner to the targeted tissues and cells .

Synergistic Effects with Other Compounds

Alpha-lipoic acid can be combined with other compounds, such as other antioxidants, drugs, or nanomaterials, to create synergistic effects that enhance their overall therapeutic benefits or hinder their potential cytotoxicity .

Neurodegenerative Diseases

Another potential application of R-ALA is in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

Anticancer Effects

Alpha-lipoic acid has cytotoxic and antiproliferative effects on several cancers, including polycystic ovarian syndrome .

Infertility Treatment

Alpha-lipoic acid also has usefulness in the context of female and male infertility .

作用机制

Target of Action

Alpha-lipoic acid (ALA) is a naturally occurring compound that plays a crucial role in mitochondrial bioenergetic reactions . It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E . It also has significant antioxidant and anti-inflammatory activity .

Mode of Action

The primary mechanism of action for ALA is its ability to scavenge free radicals and neutralize them before they can cause damage to the cells . The molecular nature of ALA clarifies its capability of taking part in a variety of biochemical reactions where the redox state is meaningful . The pivotal action of ALA is the antioxidant activity due to its ability to scavenge and inactivate free radicals .

Biochemical Pathways

ALA is involved in both central carbon metabolism and dissimilatory sulfur oxidation . It has been shown to chelate toxic metals both directly and indirectly by its capability to enhance intracellular glutathione (GSH) levels . This property is due to its ability to interact with GSH and recycle endogenous GSH . In skeletal muscle, ALA reduces triglyceride accumulation, enhances expression of the insulin receptor substrate 1 protein, and improves insulin sensitivity by activating 5’-AMP-activated protein kinase .

Pharmacokinetics

Exogenously administered ALA is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . The bioavailability of ala in its pure form is low (approximately 30%) . Nanoformulations have shown promise in enhancing its solubility and absorption, making it more bioavailable .

Result of Action

ALA exhibits significant antioxidant activity protecting against oxidative damage in several diseases, including neurodegenerative disorders . It has therapeutic activity in lowering glucose levels in diabetic conditions . Similarly, ALA supplementation has multiple beneficial effects on the regression of the mitochondrial function and on oxidative stress associated with several diseases and aging .

Action Environment

The action of ALA can be influenced by environmental factors. For instance, its incorporation into nanoplatforms can affect factors like bioavailability, stability, reactivity, and targeted delivery . While ALA can be prone to degradation in its free form, encapsulation within nanoparticles ensures its stability over time, and its release in a controlled and sustained manner to the targeted tissues and cells .

安全和危害

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . Alpha-lipoic acid may cause a condition known as insulin autoimmune syndrome, which can result in low blood sugar (hypoglycemia) in individuals with a specific genetic variation .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCUIGFYTHUQHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693233 |

Source

|

| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40846-94-4 |

Source

|

| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

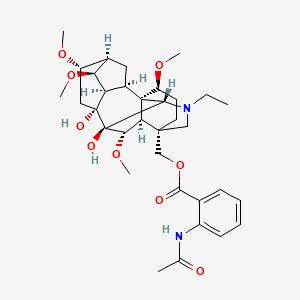

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)

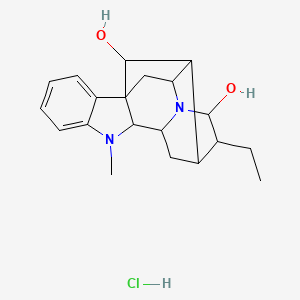

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)